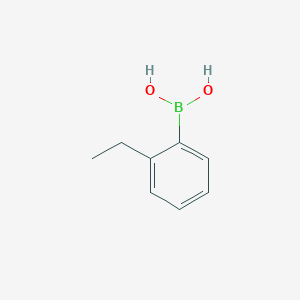

2-Ethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSPYZOSTJDTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399321 | |

| Record name | 2-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-36-1 | |

| Record name | 2-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylphenylboronic Acid from Aryl Halides

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-ethylphenylboronic acid from aryl halides. The methodologies detailed herein are crucial for researchers, scientists, and professionals in drug development who utilize boronic acids as key intermediates in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Introduction to Arylboronic Acid Synthesis

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The synthesis of these compounds from readily available aryl halides is a fundamental transformation. The two most prevalent methods for this conversion are the Miyaura borylation reaction and the reaction of Grignard reagents with borate esters.[3] Both methods offer distinct advantages and are applicable to a wide range of substrates.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of arylboronic esters from aryl halides via a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).[4] The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[5]

General Reaction Scheme

The overall transformation involves the reaction of an aryl halide with a diboron ester in the presence of a palladium catalyst and a base to yield the arylboronic ester.

Caption: General scheme of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is a generalized procedure based on established Miyaura borylation conditions.[6][7]

Materials:

-

2-Bromoethylbenzene

-

Bis(pinacolato)diboron (B2pin2)

-

PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Helium or Argon for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromoethylbenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and PdCl2(dppf) (0.03 mmol).

-

Add anhydrous DMSO (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.

Quantitative Data for Miyaura Borylation of Aryl Halides

The following table summarizes typical reaction conditions and yields for the Miyaura borylation of various aryl halides.

| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromides | PdCl2(dppf) | KOAc | DMSO | 80 | 6-12 | 60-98 | [7] |

| Aryl Chlorides | XPhosPd(crotyl)Cl | K2CO3, 2-EHA | 2-MeTHF | 25 | 12-24 | high | [6] |

| Aryl Iodides | Pd(dba)2, P(t-Bu)3 | K3PO4 | Dioxane | 100 | 8 | >90 | [8] |

Grignard Reagent Method

A traditional and robust method for synthesizing arylboronic acids involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate.[9] Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid.[10]

General Reaction Scheme

This two-step process begins with the formation of an aryl magnesium halide, which then acts as a nucleophile towards the electrophilic boron atom of a trialkyl borate.

Caption: Workflow for Grignard-based arylboronic acid synthesis.

Experimental Protocol: "One-Pot" Synthesis of this compound

This protocol is based on an improved "one-pot" Grignard method reported for the synthesis of alkyl-phenylboronic acids.[11]

Materials:

-

2-Bromoethylbenzene (or 2-chloroethylbenzene)

-

Magnesium turnings

-

Tributyl borate or Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal for activation)

-

Hydrochloric acid (aqueous solution)

-

Helium or Argon for inert atmosphere

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere, with a crystal of iodine.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain the reaction under gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the mixture to 0 °C.

-

Slowly add tributyl borate (1.5 equivalents) to the Grignard solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolyze the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Quantitative Data for the Grignard Method

The following table presents data for the synthesis of this compound and related compounds using the Grignard method.

| Aryl Halide | Borate Ester | n(Mg):n(ArX):n(B(OR)3) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Ethylbromobenzene | Tributyl borate | 1.2:1:1.5 | 30 | 2 | 80.1 | [11] |

| Aryl Bromides | Triisopropyl borate | 1.2:1:1.1 | -78 to rt | 2-4 | 70-95 | [12][13] |

| Aryl Bromides | Trimethyl borate | 1.1:1:1.2 | -60 to rt | 1-3 | 60-85 | [10] |

Summary and Comparison of Methods

| Feature | Miyaura Borylation | Grignard Reagent Method |

| Starting Materials | Aryl halides, diboron esters | Aryl halides, magnesium, borate esters |

| Catalyst | Palladium complex | None (stoichiometric Mg) |

| Functional Group Tolerance | High, tolerates esters, ketones, etc. | Limited, incompatible with acidic protons and some carbonyls |

| Reaction Conditions | Mild to moderate temperatures | Low temperatures required for borylation step |

| Byproducts | Boron and palladium-containing species | Magnesium salts |

| Scalability | Generally good, but catalyst cost can be a factor | Well-suited for large-scale synthesis |

Conclusion

The synthesis of this compound from aryl halides can be effectively achieved through either Miyaura borylation or the Grignard reagent method. The choice of method depends on the specific requirements of the synthesis, including the presence of other functional groups in the starting material, cost considerations, and scalability. For substrates with sensitive functional groups, the Miyaura borylation is often the preferred route. For large-scale, cost-effective production of simpler arylboronic acids, the Grignard method remains a highly viable option. This guide provides the necessary technical details for researchers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. Catalytic 2-Ethylhexanoic Acid Promotes Mild Miyaura Borylations [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Ethylphenylboronic Acid (CAS 9002-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of 2-Ethylphenylboronic acid (CAS Number 90002-36-1). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

This compound, a member of the arylboronic acid family, is a versatile reagent in organic chemistry. Its structure consists of a phenyl ring substituted with an ethyl group at the ortho position and a boronic acid functional group.

Synonyms: 2-Ethylbenzeneboronic acid, o-Ethylphenylboronic acid[1][2][3]

| Identifier | Value |

| CAS Number | 90002-36-1[1][2][3] |

| Molecular Formula | C₈H₁₁BO₂[3][4] |

| Molecular Weight | 149.98 g/mol [1][4] |

| IUPAC Name | (2-ethylphenyl)boronic acid[5] |

| SMILES | CCc1ccccc1B(O)O[1] |

| InChI | 1S/C8H11BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3[1] |

| InChI Key | QSSPYZOSTJDTTL-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 102.5-107.5 °C (lit.) | [1][7] |

| Boiling Point | 299.1 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 1.07 g/cm³ (Predicted) | [6][8] |

| Flash Point | 134.7 °C (Predicted) | [6] |

| Appearance | White solid | [6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

-

2-Bromoethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromoethylbenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of trimethyl borate in the same anhydrous solvent dropwise, maintaining a low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding cold hydrochloric acid.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general protocol for the coupling of this compound with an aryl bromide is provided below.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water (for aqueous conditions)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent(s).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the provided search results, research on the related compound, phenylboronic acid, suggests potential interactions with cellular signaling pathways. Phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration. This inhibition affects the activity of Rho GTPases, such as RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.

It is plausible that this compound, due to its structural similarity, may exhibit similar biological activities. The following diagram illustrates the general Rho GTPase signaling pathway that could be influenced by such compounds.

Safety Information

This compound should be handled with care in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in organic synthesis, particularly in the construction of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis and application. Further research into its potential biological activities, particularly in modulating signaling pathways such as the Rho GTPase pathway, may reveal new therapeutic opportunities. As with all chemical reagents, proper safety precautions should be observed during its handling and use.

References

- 1. This compound(90002-36-1) 1H NMR [m.chemicalbook.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-乙基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Ethylphenylboronic Acid: Properties, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylphenylboronic acid, with the CAS number 90002-36-1, is an organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] As a derivative of phenylboronic acid, it is extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and an exploration of its (potential) role in drug discovery.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid. It is soluble in many polar organic solvents and should be stored in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁BO₂ |

| Molecular Weight | 149.98 g/mol [1][2] |

| Melting Point | 102.5-107.5 °C |

| Boiling Point | 299.1 °C at 760 mmHg |

| Appearance | White to off-white powder or crystal |

| CAS Number | 90002-36-1[1][2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | A ¹H NMR spectrum is available, though detailed peak assignments require further analysis.[6] Based on its structure, the spectrum is expected to show signals for the aromatic protons (in the range of 7.0-8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The protons of the B(OH)₂ group will likely appear as a broad singlet. |

| ¹³C NMR | Specific data for this compound is not readily available in the searched literature. However, based on data for phenylboronic acid, one would expect to see distinct signals for the six aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) showing a characteristic chemical shift, and two signals for the ethyl group carbons.[7][8] |

| Mass Spectrometry (MS) | Detailed mass spectral data is not available in the searched literature. Electron ionization (EI) or electrospray ionization (ESI) would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethyl group, hydroxyl groups, or the entire boronic acid moiety. |

| Infrared (IR) Spectroscopy | Specific IR data is not readily available. The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-H stretching from the aromatic ring and the ethyl group (around 3000 cm⁻¹ and 2900 cm⁻¹, respectively).[7] |

Chemical Synthesis and Reactivity

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls and other complex organic molecules.[3][4]

Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction forms a carbon-carbon bond between the ethylphenyl group of the boronic acid and an aryl or vinyl halide or triflate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Substituted Biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

References

- 1. scbt.com [scbt.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. innospk.com [innospk.com]

- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

Stability and proper storage conditions for 2-Ethylphenylboronic acid

An In-depth Technical Guide on the Stability and Proper Storage Conditions for 2-Ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage and handling procedures for this compound. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Physicochemical Properties

This compound is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Ethylbenzeneboronic acid, o-Ethylphenylboronic acid | [1][2] |

| CAS Number | 90002-36-1 | [1][3] |

| Molecular Formula | C₈H₁₁BO₂ | [1][3] |

| Molecular Weight | 149.98 g/mol | [1][3] |

| Appearance | White to off-white solid, powder, or crystal | [2] |

| Melting Point | 102.5-107.5 °C | [1][4] |

| Boiling Point | 299.1±33.0 °C (Predicted) | [2] |

| pKa | 8.61±0.58 (Predicted) | [2] |

| Form | The compound often contains varying amounts of its anhydride form. | [2][5] |

Chemical Stability Profile

While this compound is generally stable under standard ambient conditions when stored correctly, its reactivity makes it susceptible to degradation from several environmental factors. Boronic acids as a class are known to be sensitive to oxidation and hydrolysis.[6][7]

Key Factors Influencing Stability:

-

Moisture (Hygroscopicity): Arylboronic acids are known to be hygroscopic.[8][9] Exposure to moisture can lead to the loss of water between molecules to form a stable cyclic trimeric anhydride, known as a boroxine.[9][10] Commercial preparations of this compound often contain varying amounts of this anhydride.[2]

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[11] Boronic acids are susceptible to oxidative degradation, which can cleave the carbon-boron bond.[7] This instability can be particularly pronounced at physiological pH.[12]

-

pH: The stability of the carbon-boron bond can be pH-dependent. Protodeboronation, a reaction that replaces the boronic acid group with a hydrogen atom, is a known degradation pathway for arylboronic acids and can be catalyzed by acidic or basic conditions.[7][13]

-

Light: While not a primary degradation pathway, storage in a dark place is recommended to prevent potential photolytic degradation.[2]

-

Temperature: The compound should be stored at room temperature.[2] While generally stable, elevated temperatures can accelerate degradation processes.[7]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting unexpected experimental results and for developing robust analytical methods. The primary routes of degradation are common to many arylboronic acids.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling workflow should be implemented.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of the compound.

| Parameter | Recommendation | Rationale | Reference(s) |

| Container | Tightly closed original container. | Prevents contamination and exposure to air/moisture. | [14] |

| Atmosphere | Store in a dry place. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | The compound is hygroscopic and sensitive to oxidation. | [8] |

| Temperature | Room Temperature. | Recommended for routine storage. | [2] |

| Location | Store in a cool, dark, well-ventilated area. | Protects from light and ensures a stable environment. | [14][15] |

| Segregation | Store away from incompatible materials such as strong oxidizing agents and strong acids. | Prevents hazardous chemical reactions. | [11][16] |

Handling Procedures

Safe and effective handling minimizes personal exposure and preserves the compound's purity.

Caption: Recommended workflow for the safe handling of this compound.

General Experimental Protocol for Stability Assessment

While specific stability-indicating assays for this compound are not detailed in the available literature, a general forced degradation study can be conducted to identify potential degradants and understand its stability profile under various stress conditions. This approach is standard in drug development and chemical research.

Objective: To assess the stability of this compound by subjecting it to accelerated degradation conditions and analyzing the resulting products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: [7]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a set time.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set time, protected from light.

-

Thermal Degradation: Store the solid compound and an aqueous solution at an elevated temperature (e.g., 80 °C) in a calibrated oven.

-

Photostability: Expose the solid compound and its solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary.

-

Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometry (MS) detector is highly recommended for identifying the mass of degradation products.

-

Example HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS.

-

-

-

Data Interpretation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

-

Characterize the degradation products based on their retention times, UV spectra, and mass spectral data. This information helps to confirm the degradation pathways outlined in Section 3.0.

-

References

- 1. This compound 90002-36-1 [sigmaaldrich.com]

- 2. This compound CAS#: 90002-36-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aub.edu.lb [aub.edu.lb]

An In-depth Technical Guide to the Solubility of 2-Ethylphenylboronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylphenylboronic acid in common organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing general solubility trends based on analogous compounds, alongside a detailed experimental protocol to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (CAS No: 90002-36-1) is an organoboron compound with the chemical formula C₂H₅C₆H₄B(OH)₂. It serves as a vital reagent in various organic syntheses, most notably in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Chemical Properties:

-

Appearance: White to almost white powder or crystal[1]

Solubility Profile

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed literature. However, valuable insights can be gleaned from the solubility characteristics of structurally similar boronic acids, such as phenylboronic acid. The general principle is that the solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.

Generally, boronic acids exhibit higher solubility in polar organic solvents.[4] For phenylboronic acid, a close analog, high solubility is observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6][7] It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can impact their solubility behavior.[4][8]

The following table summarizes the qualitative solubility and general trends observed for phenylboronic acid, which can be used as a proxy to guide solvent selection for this compound.

| Solvent Class | Example Solvents | Expected Solubility of Phenylboronic Acid (Analog) | Reference |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | [4][5] |

| Ketones | Acetone, 3-Pentanone | High | [4][5] |

| Alcohols | Methanol, Ethanol | Soluble | [9] |

| Chlorinated | Chloroform, Dichloromethane | Moderate | [4][5] |

| Esters | Ethyl Acetate | Soluble | [10] |

| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Very Low | [4][5][9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble (for ethylboronic acid) | [11] |

Note: This table is based on data for phenylboronic acid and general observations for ethylboronic acid and should be used as a general guideline. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Dynamic Method

For precise solubility data, the dynamic (or synthetic) method is a reliable and commonly employed technique.[5][12] This method involves monitoring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[13]

3.1. Materials and Apparatus

-

High-purity this compound

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel with a tight seal

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bar

-

Programmable controlled temperature bath or circulator (precision ±0.1 °C)

-

Calibrated temperature probe or thermometer (precision ±0.1 °C)

-

Luminance probe or turbidity sensor for automated detection, or visual observation

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel to create a mixture of known composition (mole fraction or concentration).[12][13]

-

Equilibration: Place the sealed vessel into the temperature bath and begin vigorous stirring to ensure the suspension is homogenous.[12]

-

Controlled Heating: Slowly and linearly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[13]

-

Dissolution Point Determination: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, single-phase solution.[12][13] This can be detected by a sharp increase in light transmittance if using a probe, or by careful visual inspection.[11]

-

Data Collection: Record the temperature of complete dissolution.

-

Solubility Curve Generation: Repeat the procedure for several different compositions of this compound in the same solvent.[13] Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.[13] This curve represents the equilibrium solubility of this compound in the selected solvent over a range of temperatures.

3.3. Considerations for Boronic Acids

-

Anhydrous Conditions: Boronic acids can be sensitive to moisture. It is advisable to use anhydrous solvents and handle the materials in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to prevent the formation of boroxines, which can alter solubility.[13]

-

Purity of Compound: The purity of the this compound will significantly affect the solubility measurement. Ensure the starting material is of high purity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Workflow for the Dynamic Method of Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains limited in public domains, this guide offers a practical approach for researchers. By leveraging solubility data from analogous compounds like phenylboronic acid and employing the detailed dynamic method protocol, scientists and drug development professionals can systematically determine the solubility of this compound in various organic solvents. This foundational data is essential for the effective design, optimization, and implementation of synthetic and formulation processes involving this important chemical building block.

References

- 1. This compound CAS#: 90002-36-1 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Ethyl Acetate (CAS 141-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation and Reactivity of 2-Ethylphenylboronic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethylphenylboronic acid anhydride, also known as 2,4,6-tris(2-ethylphenyl)boroxine. Boronic acids and their anhydrides are pivotal reagents in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their utility in the synthesis of complex molecules makes them indispensable tools in pharmaceutical and materials science research. This document details the formation of this compound and its subsequent dehydration to the corresponding trimeric anhydride. It further explores the reactivity of this compound, with a focus on its application in Suzuki-Miyaura, Chan-Lam, and Petasis cross-coupling reactions. Experimental protocols, quantitative data, and visual diagrams of key processes are provided to facilitate a thorough understanding and practical application of this versatile reagent.

Introduction

Arylboronic acids and their corresponding anhydrides (boroxines) have emerged as a cornerstone of modern synthetic chemistry. Their stability, low toxicity, and broad functional group tolerance have established them as preferred reagents for a multitude of chemical transformations. This compound and its anhydride are of particular interest due to the presence of the ethyl substituent on the aromatic ring, which can introduce specific steric and electronic properties to target molecules, influencing their pharmacological and material characteristics. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the loss of water. This equilibrium is influenced by factors such as concentration, solvent, and temperature.

Formation of this compound and its Anhydride

The synthesis of this compound typically proceeds via a Grignard reaction, a robust and widely applicable method for the formation of carbon-boron bonds. The subsequent formation of the anhydride is achieved through dehydration of the boronic acid.

Synthesis of this compound via Grignard Reaction

The "one-pot" Grignard reagent method is an efficient approach for the synthesis of this compound. This method involves the in-situ formation of the Grignard reagent from 2-ethylbromobenzene, which then reacts with a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. A study on the synthesis of various alkyl-phenylboronic acids highlighted a "one-pot" method and the characterization of the products by mass spectrum, 1H NMR, and IR.

Experimental Protocol: One-Pot Synthesis of this compound

-

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Ethylbromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Activate the magnesium by adding a small crystal of iodine and gently warming under a nitrogen atmosphere until the brown color of the iodine disappears.

-

Add anhydrous THF to cover the magnesium turnings.

-

Add a solution of 2-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

-

Formation of this compound Anhydride (Boroxine)

Boronic acids readily undergo dehydration to form their corresponding trimeric anhydrides, known as boroxines.[1] This process is often reversible and can be achieved by heating the boronic acid, sometimes under vacuum or with a dehydrating agent.[1]

Experimental Protocol: Dehydration of this compound

-

Materials:

-

This compound

-

Toluene

-

Anhydrous magnesium sulfate or phosphorus pentoxide (optional)

-

-

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add toluene to the flask.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Alternatively, the boronic acid can be heated under vacuum to remove water. For a more rigorous dehydration, the boronic acid can be stirred with a drying agent like anhydrous magnesium sulfate or phosphorus pentoxide in an inert solvent, followed by filtration and removal of the solvent.

-

The resulting this compound anhydride is typically a solid and can be used without further purification.

-

Physicochemical Properties and Characterization Data

Commercially available this compound often contains varying amounts of its anhydride.[2] The physical and spectral properties are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁BO₂ | [2] |

| Molecular Weight | 149.98 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 102.5-107.5 °C |

Table 2: Representative Spectral Data for Arylboronic Acids and Anhydrides

| Technique | This compound (Expected) | This compound Anhydride (Expected) |

| ¹H NMR | δ ~7.8-7.2 (m, 4H, Ar-H), ~4.5-5.5 (br s, 2H, B(OH)₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | δ ~8.0-7.2 (m, 4H, Ar-H), 2.8 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |

| ¹³C NMR | δ ~145 (C-B), ~135-125 (Ar-C), ~28 (CH₂), ~15 (CH₃) | δ ~145 (C-B), ~135-125 (Ar-C), ~28 (CH₂), ~15 (CH₃) |

| ¹¹B NMR | δ ~28-30 ppm | δ ~31-33 ppm |

| IR (cm⁻¹) | ~3300-3200 (br, O-H), ~1350 (B-O), ~1020 (B-C) | Absence of broad O-H stretch, ~1380-1330 (B-O-B) |

| Mass Spec (m/z) | [M+H]⁺ = 151 | [M+H]⁺ = 415 (for the trimer) |

Note: The spectral data provided are expected values based on the analysis of similar arylboronic acids and their anhydrides. Actual experimental values may vary.

Reactivity of this compound Anhydride

This compound anhydride is a versatile reagent in a variety of cross-coupling reactions, primarily serving as a source of the 2-ethylphenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is one of the most powerful methods for the synthesis of biaryls, vinylarenes, and polyolefins. This compound anhydride can be readily employed in these reactions.

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | >85 |

| Phenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | CsF | THF | 60 | >95 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | >80 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an arylboronic acid with an amine or an alcohol.[3][4][5][6] This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions in the presence of air.[3][5]

Petasis Reaction

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[7] This reaction is highly valuable for the synthesis of α-amino acids and other complex amine derivatives.[7]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound and its Anhydride.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Mechanism

Caption: Simplified mechanism of the Chan-Lam cross-coupling reaction.

Conclusion

This compound anhydride is a valuable and versatile reagent in organic synthesis, offering a straightforward route to introduce the 2-ethylphenyl moiety into a wide range of organic molecules. Its formation from readily available starting materials via the Grignard reaction, followed by a simple dehydration step, makes it an accessible tool for researchers. The reactivity of its anhydride, particularly in Suzuki-Miyaura, Chan-Lam, and Petasis reactions, provides powerful strategies for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this important synthetic building block.

References

- 1. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C8H11BO2) [pubchemlite.lcsb.uni.lu]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Petasis reaction - Wikipedia [en.wikipedia.org]

The "Orgo" Effect: A Technical Guide to the Fundamental Reactivity of Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a fascinating and challenging class of reagents in modern organic synthesis. Their unique reactivity, largely governed by the "ortho effect," presents both opportunities and obstacles in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds, with a focus on their application in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Through a detailed examination of steric and electronic effects, this paper aims to equip researchers with the fundamental knowledge required to effectively utilize and troubleshoot reactions involving ortho-substituted phenylboronic acids.

The Ortho Effect: A Double-Edged Sword

The presence of a substituent at the ortho position to the boronic acid group introduces significant steric and electronic perturbations that profoundly influence the molecule's reactivity. This "ortho effect" is a combination of through-space steric hindrance and through-bond electronic interactions.

Steric Hindrance: The most significant consequence of ortho-substitution is steric congestion around the reactive boronic acid moiety. This bulkiness can impede the approach of the palladium catalyst's metal center, which is a critical step in the transmetalation phase of the Suzuki-Miyaura cross-coupling cycle. The result is often a dramatic decrease in reaction rates and overall yields compared to their meta- and para-substituted counterparts.[1][2]

Electronic Effects: Electronically, ortho-substituents can influence the acidity of the boronic acid and the nucleophilicity of the ipso-carbon. Electron-withdrawing groups, for instance, can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate anion required for transmetalation. However, this increased acidity can also make the boronic acid more susceptible to protodeboronation, a common and often problematic side reaction.[3][4]

Impact on Acidity (pKa)

The acidity of a phenylboronic acid, represented by its pKa value, is a crucial parameter influencing its solubility, stability, and reactivity. Ortho-substituents can have a pronounced and sometimes counterintuitive effect on pKa.

| Substituent Position | Representative Compound | pKa | Reference |

| Ortho | 2-Nitrophenylboronic acid | ~7.8 | [2] |

| Meta | 3-Nitrophenylboronic acid | ~7.1 | [2] |

| Para | 4-Nitrophenylboronic acid | ~7.3 | [2] |

| Ortho | 2-Methylphenylboronic acid | 8.8 | [5] |

| Meta | 3-Methylphenylboronic acid | 8.7 | [5] |

| Para | 4-Methylphenylboronic acid | 8.9 | [5] |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids. The performance of ortho-substituted isomers in this reaction is a clear illustration of the challenges posed by the ortho effect. A general reactivity trend observed is para > meta >> ortho .[2]

| Phenylboronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 | [2] |

| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 45 | [2] |

| o-Methylphenylboronic acid | 3-Bromofuran | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [6] |

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable due to the challenging nature of the ortho-isomer.[2]

Key Reaction Mechanisms and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

The Protodeboronation Side Reaction

A significant challenge in reactions involving phenylboronic acids, particularly ortho-substituted ones, is the undesired protodeboronation reaction. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding arene byproduct and consumption of the boronic acid starting material.[7] The mechanism of protodeboronation is complex and can be influenced by factors such as pH, temperature, and the electronic nature of the substituents.[3][8] For ortho-substituted phenylboronic acids, the increased steric strain can sometimes accelerate the rate of protodeboronation.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Ortho-substituted phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if necessary, e.g., SPhos, XPhos, RuPhos, 1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Procedure:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[9][10]

Spectrophotometric Determination of pKa

This method is suitable for phenylboronic acids that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

-

Substituted phenylboronic acid

-

A series of buffer solutions of known pH

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions with a constant concentration of the boronic acid in different buffer solutions covering a wide pH range.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength of maximum absorbance for the acidic (ArB(OH)₂) and basic ([ArB(OH)₃]⁻) forms.

-

Plot the absorbance at a chosen wavelength (typically the maximum for the basic form) against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11][12][13]

Synthesis of Ortho-Substituted Phenylboronic Acids

A common method for the synthesis of ortho-substituted phenylboronic acids is through directed ortho-metalation (DoM).

Example: Synthesis of 2-Formylphenylboronic Acid

This protocol is adapted from literature procedures and may require optimization.

Materials:

-

N,N-Diethylbenzamide

-

s-Butyllithium (s-BuLi)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve N,N-diethylbenzamide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product to afford 2-formylphenylboronic acid.[1][14][15]

Conclusion

The reactivity of ortho-substituted phenylboronic acids is a nuanced interplay of steric and electronic factors. While the "ortho effect" often presents a significant hurdle in achieving high yields in cross-coupling reactions, a thorough understanding of the underlying principles can guide the rational design of reaction conditions to overcome these challenges. The selection of appropriate catalysts, ligands, and reaction parameters is crucial for success. Furthermore, an awareness of potential side reactions like protodeboronation is essential for optimizing reaction outcomes. This guide provides a foundational understanding for researchers navigating the complexities of these versatile yet demanding reagents, empowering them to unlock their synthetic potential in the pursuit of novel molecules for drug discovery and materials science.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 13. scribd.com [scribd.com]

- 14. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and MSDS information for 2-Ethylphenylboronic acid

An In-depth Technical Guide to the Safety, Handling, and MSDS Information for 2-Ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be substituted for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the supplier's SDS for the most current and comprehensive information.

Introduction

This compound (CAS No. 90002-36-1) is an organoboron compound frequently utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in pharmaceutical research and the development of novel small molecules. This guide provides a detailed overview of its safety, handling, and material safety data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference(s) |

| CAS Number | 90002-36-1 | [2][3] |

| Molecular Formula | C₈H₁₁BO₂ | [4] |

| Molecular Weight | 149.98 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 102.5-107.5 °C (lit.) | [2][3] |

| Boiling Point | 299.1±33.0 °C (Predicted) | [2] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.61±0.58 (Predicted) | [2] |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry conditions. | [2] |

| Solubility | No specific data available in the provided search results. | |

| Flash Point | Not applicable. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | GHS07 | Warning | [2][5] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. | GHS07 | Warning | [2][5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | GHS07 | Warning | [5] |

GHS07: Exclamation Mark

Toxicological Information

Detailed toxicological studies for this compound are not widely available. Most Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated.

| Toxicity Metric | Value |

| Acute Oral Toxicity | No data available. For the related compound Phenylboronic acid, LD50 Oral - Rat - 740 mg/kg.[6] |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| Protection Type | Recommended Equipment | Rationale | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. | [3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. | [3] |

| Body Protection | Laboratory coat. | Protects skin from accidental exposure. | |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended. | Prevents inhalation of dust which can cause respiratory tract irritation. | [3] |

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Wash hands thoroughly after handling.[2]

-

Keep the container tightly closed when not in use.[7]

-

Avoid contact with skin, eyes, and clothing.[2]

Storage Conditions

-

Store in a cool, dry, and dark place.[2]

-

Keep the container tightly sealed to prevent moisture absorption.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustion may produce carbon oxides and boron oxides.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE. Evacuate personnel from the area. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: Sweep up the spilled material without creating dust. Place in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not mix with other waste.[1]

Experimental Protocols and Visualizations

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

Emergency Response to Accidental Spill

This diagram outlines the procedural flow for responding to an accidental spill of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-エチルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. uwwapps.uww.edu [uwwapps.uww.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Standard Protocol for Suzuki-Miyaura Coupling with 2-Ethylphenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Ethylphenylboronic acid. The protocol addresses the specific considerations required for this ortho-substituted boronic acid, including catalyst selection and reaction optimization to overcome potential steric hindrance.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The use of this compound allows for the introduction of an ortho-ethylphenyl group, a substituent that can significantly influence the pharmacological and material properties of the target molecule.

Overcoming Steric Hindrance

A key challenge in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids, such as this compound, is the steric hindrance around the reaction center. This steric bulk can impede both the crucial transmetalation and reductive elimination steps of the catalytic cycle, potentially leading to lower yields and slower reaction rates. To mitigate these effects, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired bond formation.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These examples highlight the effectiveness of specific catalyst systems in facilitating the coupling of this sterically hindered reagent.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~85-95 |

| 2 | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~80-90 |

| 3 | 2-Bromotoluene | [Pd(allyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 24 | ~75-85 |

| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 18 | ~70-80 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard Suzuki-Miyaura coupling reaction with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene)

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating source

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the final biaryl product and regenerates the Pd(0) catalyst.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting, from reagent preparation to product purification.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: The Utility of 2-Ethylphenylboronic Acid in Palladium-Catalyzed Biaryl Synthesis

Introduction

2-Ethylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The ethyl group at the ortho position introduces steric hindrance that can influence the reactivity and selectivity of the coupling reaction, often leading to unique molecular geometries. This document provides detailed protocols and data for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation.

Key Advantages:

-

Steric Influence: The ortho-ethyl group can control the dihedral angle of the resulting biaryl product, which is crucial for modulating the biological activity or material properties.

-

High Reactivity: Despite potential steric hindrance, this compound demonstrates excellent reactivity under optimized palladium-catalyzed conditions.

-

Versatility: It can be coupled with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of complex molecules.

Experimental Data

The following tables summarize the performance of this compound in Suzuki-Miyaura cross-coupling reactions with various coupling partners under different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 18 | 88 |

| 4 | 3-Bromotoluene | PdCl₂(dppf) (2) | - | K₂CO₃ | THF | 90 | 12 | 96 |

Data are representative and compiled from various literature sources. Actual yields may vary depending on specific experimental conditions and substrate purity.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental processes involved in using this compound for biaryl synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application of 2-Ethylphenylboronic Acid in the Synthesis of Potent PARP Inhibitors for Cancer Therapy

Introduction: 2-Ethylphenylboronic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules with therapeutic potential. A significant application of this compound is in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This application note details the use of this compound in the synthesis of a series of 2-phenyl-2H-indazole-7-carboxamide derivatives, which have demonstrated significant PARP-1 inhibitory activity.

Application in the Synthesis of PARP-1 Inhibitors

A series of substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as potent inhibitors of PARP-1.[1] The general synthetic approach involves a Suzuki-Miyaura coupling reaction between a suitably substituted 2-halo-2H-indazole-7-carboxamide and a phenylboronic acid derivative, such as this compound, to introduce the 2-phenyl moiety. The presence and substitution pattern on this phenyl ring are critical for the compound's interaction with the PARP-1 enzyme and its overall inhibitory activity.

The ethyl group at the 2-position of the phenyl ring can influence the molecule's conformation and its binding within the active site of the PARP-1 enzyme. Structure-activity relationship (SAR) studies of these compounds are crucial to optimize their potency and selectivity.

Quantitative Data Summary